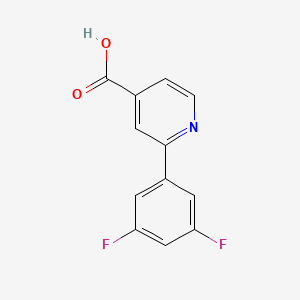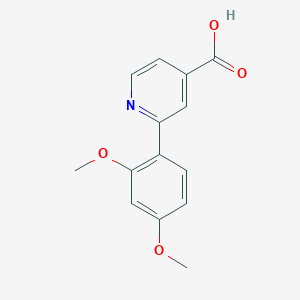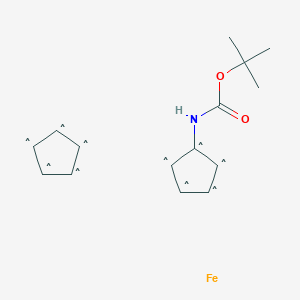![molecular formula C12H16ClFN2 B6361659 1-[(3-Chloro-4-fluorophenyl)methyl]-1,4-diazepane CAS No. 1240566-01-1](/img/structure/B6361659.png)
1-[(3-Chloro-4-fluorophenyl)methyl]-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-[(3-Chloro-4-fluorophenyl)methyl]-1,4-diazepane” is a synthetic molecule that has been studied for its potential applications in pharmaceutical and cosmetic industries . It has been identified as a potential inhibitor of tyrosinase, an enzyme implicated in melanin production . Overproduction of melanin is associated with several skin pigmentation disorders and neurodegenerative processes in Parkinson’s disease .
Synthesis Analysis
The synthesis of this compound involves the reaction of 3-chloro-4-fluorobenzylbromide with tert-butylpiperazine-1-carboxylate, followed by deprotection . This process generates the key intermediate 1-[(3-chloro-4-fluorophenyl)methyl]piperazine .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a 3-chloro-4-fluorophenyl fragment incorporated into distinct chemotypes . This fragment is an important structural feature that improves the inhibition of tyrosinase .Chemical Reactions Analysis
The chemical reactions involving “this compound” are primarily related to its role as a tyrosinase inhibitor . The 4-fluorobenzyl moiety of the compound is effective in interactions with the catalytic site of tyrosinase, and the additional chlorine atom enhances inhibitory activity .Mecanismo De Acción
1-[(3-Chloro-4-fluorophenyl)methyl]-1,4-diazepane is a heterocyclic compound, and its mechanism of action is not completely understood. However, it is believed to interact with proteins and other molecules through hydrogen bonding and other non-covalent interactions. It is also believed to interact with enzymes, leading to the inhibition of their activity.
Biochemical and Physiological Effects
This compound has been shown to interact with a variety of enzymes, leading to the inhibition of their activity. In addition, it has been shown to interact with receptors, leading to the activation of their activity. The exact biochemical and physiological effects of this compound are not yet fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(3-Chloro-4-fluorophenyl)methyl]-1,4-diazepane has several advantages for use in laboratory experiments. It is a relatively stable compound, and has a low boiling point, making it easy to handle and store. In addition, it has a low toxicity, and is soluble in common organic solvents. However, this compound is also limited in its application; it is a relatively expensive compound, and may not be suitable for large scale synthesis.
Direcciones Futuras
1-[(3-Chloro-4-fluorophenyl)methyl]-1,4-diazepane has a variety of potential future applications. It could be used in the synthesis of novel pharmaceuticals, agrochemicals, and dyes. It could also be used in the synthesis of materials for fuel cells, and in the synthesis of biologically active compounds. In addition, it could be used in the development of new analytical techniques, and in the study of the mechanism of action of various biological processes.
Métodos De Síntesis
1-[(3-Chloro-4-fluorophenyl)methyl]-1,4-diazepane can be synthesized from the reaction of 4-fluoro-3-chlorobenzaldehyde and 1,4-diazabicyclo[2.2.2]octane (DABCO). The reaction is carried out in a solvent such as ethanol or water, and is catalyzed by a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out at room temperature, and yields a white crystalline solid.
Aplicaciones Científicas De Investigación
1-[(3-Chloro-4-fluorophenyl)methyl]-1,4-diazepane has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used in the synthesis of polymers, and in the synthesis of materials for fuel cells. In addition, this compound has been used in the synthesis of biologically active compounds, including inhibitors of enzymes and receptor agonists.
Propiedades
IUPAC Name |
1-[(3-chloro-4-fluorophenyl)methyl]-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClFN2/c13-11-8-10(2-3-12(11)14)9-16-6-1-4-15-5-7-16/h2-3,8,15H,1,4-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGDGRKADLBQKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





amine](/img/structure/B6361599.png)
amine](/img/structure/B6361600.png)
![1-[2-(1,3-Dioxolan-2-yl)ethyl]-3-nitro-1H-pyrazole](/img/structure/B6361619.png)
![3-Nitro-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-pyrazole](/img/structure/B6361620.png)
![4-Nitro-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-pyrazole](/img/structure/B6361628.png)
![3-Nitro-1-[(4-nitrophenyl)methyl]-1H-pyrazole](/img/structure/B6361630.png)
![1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B6361640.png)
![4-Bromo-2-{[(propan-2-yl)amino]methyl}phenol](/img/structure/B6361654.png)
![(2-Methylpropyl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6361670.png)
![4-Bromo-2-[(propylamino)methyl]phenol](/img/structure/B6361675.png)